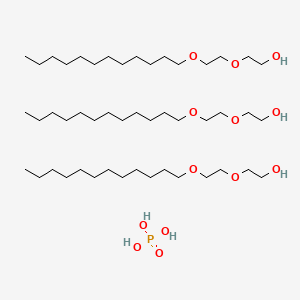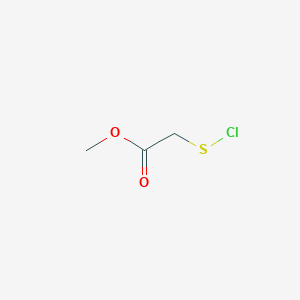![molecular formula C26H19ClO B14682164 {4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone CAS No. 34974-15-7](/img/structure/B14682164.png)
{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone is a chemical compound with the molecular formula C20H15ClO. It is also known as 4-Chlorodiphenylmethanone. This compound is part of the benzophenone family, which is characterized by the presence of a ketone functional group attached to two phenyl rings. Benzophenones are widely used in various industries, including pharmaceuticals, cosmetics, and as UV stabilizers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is a classic method for introducing acyl groups into aromatic compounds. The general procedure involves the reaction of 4-chlorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require an anhydrous environment and are carried out under reflux to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenones.
Scientific Research Applications
{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized as a UV stabilizer in plastics and other materials to prevent degradation from UV radiation.
Mechanism of Action
The mechanism of action of {4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: The parent compound of the benzophenone family, used widely in various applications.
4-Methylbenzophenone: Similar in structure but with a methyl group instead of a chloro group.
4-Methoxybenzophenone: Contains a methoxy group, used in similar applications as a UV stabilizer.
Uniqueness
{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone is unique due to the presence of the chloro group, which can influence its reactivity and interactions in chemical and biological systems. This chloro substitution can enhance its stability and modify its electronic properties, making it suitable for specific applications where other benzophenones may not be as effective.
Properties
CAS No. |
34974-15-7 |
|---|---|
Molecular Formula |
C26H19ClO |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
[4-[chloro(diphenyl)methyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C26H19ClO/c27-26(22-12-6-2-7-13-22,23-14-8-3-9-15-23)24-18-16-21(17-19-24)25(28)20-10-4-1-5-11-20/h1-19H |
InChI Key |
XOYBZDORSKGQQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


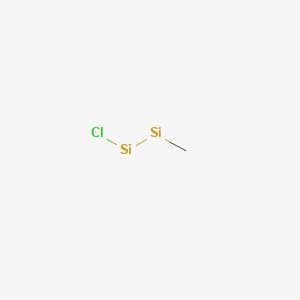
![4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14682086.png)
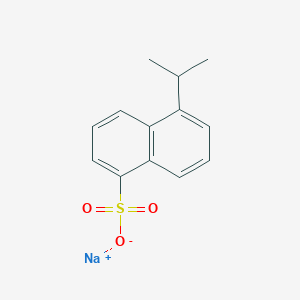
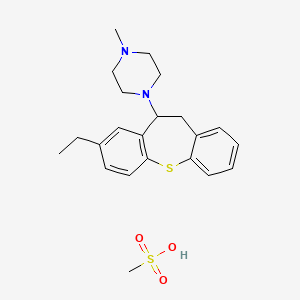
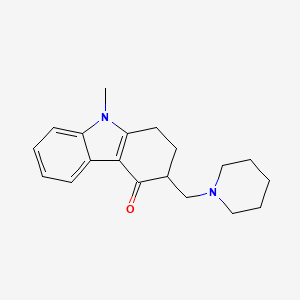
![1-(2-Fluoroethyl)-3-(3,5,7-trimethyltricyclo[3.3.1.13,7]dec-1-yl)urea](/img/structure/B14682112.png)
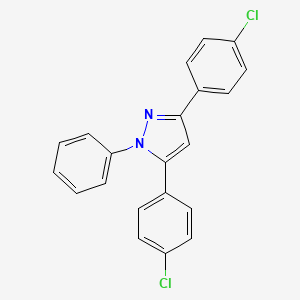

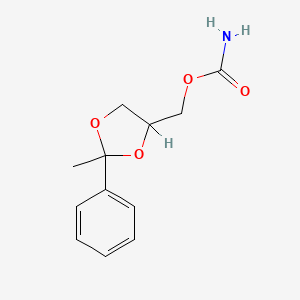


![2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid](/img/structure/B14682145.png)
